N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3/c1-17-5-3-8-21(13-17)27-32-29(37-33-27)24-15-34(28-23(26(24)36)12-9-18(2)30-28)16-25(35)31-22-11-10-19-6-4-7-20(19)14-22/h3,5,8-15H,4,6-7,16H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPZPQYBNYYWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC6=C(CCC6)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-b]furan Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-alkynylthiophene derivative, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thieno[3,2-b]furan intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of related naphthyridine derivatives against various bacterial strains, indicating potential for development as antibacterial agents .
Anticancer Potential
The compound's structural components suggest it may possess anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Investigations into the cytotoxic effects of naphthyridine derivatives have revealed promising results in various cancer cell lines .
Therapeutic Applications
Inhibitors of Virulence Factors
this compound may serve as a scaffold for designing inhibitors targeting virulence factors in pathogenic bacteria. Compounds that mimic nicotinamide from NAD+ have been developed to inhibit ADP-ribosyltransferase toxins produced by pathogens. These inhibitors can protect host cells from bacterial toxins by blocking their enzymatic activity .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. The ability to modulate oxidative stress and inflammation is critical in neurodegenerative diseases. Research into naphthyridine derivatives has indicated potential benefits in models of neurodegeneration .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,8-Naphthyridine vs. Indole/Naphthalene Derivatives
- 1,8-Naphthyridine : The target compound’s core allows for hydrogen bonding via the pyridine-like nitrogen atoms, unlike naphthalene derivatives (e.g., compounds 6a–m in –3), which rely solely on aromatic interactions.
Heterocyclic Substituents: 1,2,4-Oxadiazole vs. 1,2,3-Triazole and 1,3,4-Oxadiazole
- 1,2,4-Oxadiazole : The target compound’s 1,2,4-oxadiazole ring exhibits higher electronegativity than 1,2,3-triazole (e.g., compound 6m in ), altering dipole moments and solubility. This ring is also more metabolically stable than 1,3,4-oxadiazole derivatives (–8), which are prone to hydrolysis .
- 1,2,3-Triazole : Compounds like 6a–m (–3) benefit from triazole’s hydrogen-bonding capacity but may show reduced thermal stability compared to oxadiazoles .
Substituent Effects
- Aryl Groups: The 3-methylphenyl group on the oxadiazole contrasts with electron-withdrawing groups like 4-chlorophenyl in compound 6m ().
- Acetamide Linkers : The dihydroindenyl-acetamide moiety in the target compound provides steric bulk compared to simpler phenyl groups (e.g., compound 7a in ), possibly reducing off-target interactions .
Spectral Data
The target’s NMR profile would show distinct naphthyridine proton shifts (~8.5–9.0 ppm) absent in indole or triazole systems () .
Functional Implications
- Bioactivity : While biological data for the target compound is unavailable, structurally similar 1,8-naphthyridines are reported as kinase inhibitors. The 3-methylphenyl group may enhance binding to hydrophobic pockets, analogous to 4-chlorophenyl in compound 6m () .
- Metabolic Stability : The 1,2,4-oxadiazole ring resists enzymatic degradation better than 1,3,4-oxadiazoles, as seen in microbial metabolite studies () .
Q & A
(Basic) How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of parameters:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization between carboxylic acid derivatives and amidoximes. Copper acetate (10 mol%) in a tert-BuOH/H₂O (3:1) solvent system at room temperature for 6–8 hours is recommended for click chemistry-based steps .
- Step 2: Coupling of the naphthyridinone core with the indene-acetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Critical Parameters:
- Temperature: Maintain ≤40°C to avoid side reactions in oxadiazole formation.
- Purification: Use recrystallization (ethanol/water) or flash chromatography (hexane/ethyl acetate gradient) to isolate intermediates.
- Monitoring: Track reaction progress via TLC (hexane:ethyl acetate, 8:2) and confirm purity via HPLC (>95%) .
(Basic) Which analytical techniques are essential for structural characterization?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of the oxadiazole ring and substitution patterns. For example, the triazole proton appears as a singlet at δ 8.36 ppm, while aromatic protons show splitting patterns (e.g., doublets at δ 7.20–8.61 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated: 513.5 g/mol) and detect fragmentation patterns .
- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at 1671–1682 cm⁻¹ for acetamide and oxadiazole rings) .
(Basic) What functional groups influence the compound’s reactivity and stability?
Methodological Answer:
Critical functional groups and their roles:
- 1,2,4-Oxadiazole Ring: Enhances metabolic stability and participates in π-π stacking interactions. Susceptible to nucleophilic attack under acidic conditions .
- Naphthyridinone Core: The 4-oxo group contributes to hydrogen bonding with biological targets but may undergo keto-enol tautomerism, affecting solubility .
- Acetamide Linker: Hydrolytically stable under physiological pH (tested via incubation in PBS buffer at 37°C for 24 hours) .
(Basic) How can researchers assess the compound’s initial bioactivity?
Methodological Answer:
- Kinase Inhibition Assays: Use ATP-binding assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
- Cytotoxicity Testing: Perform MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations using nonlinear regression (GraphPad Prism) .
- Molecular Docking: Preliminary SAR insights via AutoDock Vina using PDB structures (e.g., 4R3P for kinase targets) .
(Advanced) How can contradictions in reported mechanism-of-action data be resolved?
Methodological Answer:
Conflicting data (e.g., kinase vs. non-kinase targets) require:
- Biochemical Profiling: Use selectivity screening (Eurofins KinaseProfiler™) to identify off-target effects.
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by measuring protein stability shifts post-treatment .
- CRISPR Knockout Models: Validate target dependency (e.g., KO of proposed kinase in isogenic cell lines) .
(Advanced) How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR Strategy:
- Core Modifications: Compare analogs with pyridine (replacing naphthyridinone) or phenyl (replacing oxadiazole) to assess impact on bioactivity .
- Substituent Effects: Synthesize derivatives with halogens (Cl, F) or methoxy groups on the 3-methylphenyl ring to evaluate steric/electronic effects .
- Data Analysis: Use PASS software to predict biological activity and validate with in vitro assays .
Example SAR Table:
| Derivative | R-Group Modification | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | 3-methylphenyl | 120 ± 15 | 8.2 |
| Analog A | 4-fluorophenyl | 85 ± 10 | 5.1 |
| Analog B | Pyridin-2-yl | >1000 | 12.4 |
(Advanced) How to address low solubility for in vivo studies?
Methodological Answer:
- Formulation Optimization: Use nanoemulsions (e.g., 0.5% Tween-80, 5% PEG-400 in saline) to enhance solubility. Characterize via dynamic light scattering (DLS) for particle size (<200 nm) .
- Prodrug Design: Introduce phosphate esters at the 4-oxo position, which hydrolyze in vivo to release the active compound .
- Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve crystallinity and dissolution rate .
(Advanced) What strategies mitigate challenges in multi-step synthesis?
Methodological Answer:
- Intermediate Trapping: Use scavenger resins (e.g., QuadraPure™) to remove excess reagents during oxadiazole cyclization .
- Catalyst Optimization: Replace Cu(OAc)₂ with Ruphos-Pd for higher regioselectivity in cross-coupling steps .
- Scale-Up: Implement flow chemistry for exothermic reactions (e.g., cyclization steps) to maintain temperature control and reduce batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
